molecular formula C16H16BrN3O5 B280183 dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

Cat. No.: B280183
M. Wt: 410.22 g/mol
InChI Key: QQZKGVUNEZYOTE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a terephthalate derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not well understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets or by modulating specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently under investigation. However, preliminary studies have suggested that this compound may have anti-cancer properties and may also be useful as a fluorescent probe for the detection of specific biological molecules.

Advantages and Limitations for Lab Experiments

Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, this compound has potential applications in various fields, including materials science and medicinal chemistry. However, one limitation of this compound is that its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. One potential direction is the investigation of the compound's mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies are needed to explore the compound's anti-cancer properties and its potential as a fluorescent probe for the detection of specific biological molecules. Finally, the synthesis of new derivatives of this compound may lead to the development of new materials with unique properties and potential applications.

Synthesis Methods

The synthesis of dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been achieved using a variety of methods. One such method involves the reaction of 2,5-dibromoterephthalic acid with 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole-3-carboxylic acid, followed by the addition of dimethyl sulfate. This method has been reported to yield the desired product in high yield and purity.

Scientific Research Applications

Dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of specific biological molecules.

Properties

Molecular Formula

C16H16BrN3O5

Molecular Weight

410.22 g/mol

IUPAC Name

dimethyl 2-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H16BrN3O5/c1-4-20-13(11(17)8-18-20)14(21)19-12-7-9(15(22)24-2)5-6-10(12)16(23)25-3/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

QQZKGVUNEZYOTE-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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